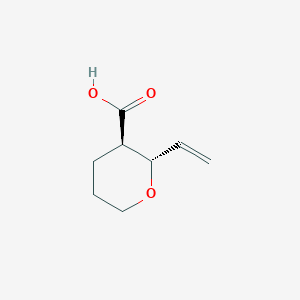

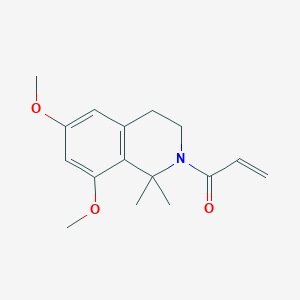

(2S,3R)-2-Ethenyloxane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-2-Ethenyloxane-3-carboxylic acid, also known as (S)-3-Ethoxy-4-oxo-2-azetidinecarboxylic acid or (S)-Ethyl 3-oxoazetidine-2-carboxylate, is a chemical compound that belongs to the class of azetidine carboxylic acids. It has been found to possess various biological activities, making it a potential candidate for use in the pharmaceutical industry.

科学的研究の応用

Rhodium(I)-catalyzed Carboxylation

Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 can produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method facilitates the preparation of various functionalized aryl- and alkenyl-carboxylic acids, indicating potential for synthesizing complex molecules including those structurally similar to (2S,3R)-2-Ethenyloxane-3-carboxylic acid (Ukai et al., 2006).

Hydrogen Bond-directed Assembly

The synthesis and solid-state structure of octa[2-(p-carboxyphenyl)ethyl] silsesquioxane showcases the utility of carboxylic acid groups in forming metal carboxylate derivatives, leading to organized hybrid metal-organic silica frameworks. This reflects the potential of carboxylic acid functionalities for generating nanostructured materials through self-organization processes (Voisin et al., 2017).

Degradable Thermosets from Renewable Bioresources

A study on the creation of bio-based, degradable thermosets using a carboxylic acid functional trimer from isosorbide and maleic anhydride cross-linking epoxidized sucrose soyate (ESS) demonstrates the integration of carboxylic acid functionalities into sustainable material development. This highlights the role of carboxylic acids in enhancing the sustainability and recyclability of materials (Ma et al., 2016).

Selective Lead(II) Extraction

The molecular design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective lead(II) extraction underscores the application of carboxylic acid derivatives in environmental remediation and metal ion sequestration. Such compounds demonstrate higher selectivities for Pb(II) over Cu(II), illustrating the potential for specific metal ion recovery and environmental decontamination (Hayashita et al., 1999).

Oxidation of Alkenes with H2O2

The utilization of Mn(II)/pyridine-2-carboxylic acid as a catalyst for the epoxidation of electron-rich alkenes using H2O2 reveals the effectiveness of carboxylic acid derivatives in catalysis. This approach offers a high-yield, selective method for alkene oxidation under ambient conditions, demonstrating the role of carboxylic acid additives in enhancing catalytic efficiency (Dong et al., 2012).

特性

IUPAC Name |

(2S,3R)-2-ethenyloxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2,6-7H,1,3-5H2,(H,9,10)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUWZDWOUCGBFS-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2751363.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2751369.png)

![3,4-difluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2751371.png)

![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)

![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)